3-phenothiazin-10-ylpropane-1-sulfonic Acid
Description
Structure
3D Structure
Properties
CAS No. |
129808-92-0 |
|---|---|
Molecular Formula |
C15H15NO3S2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-phenothiazin-10-ylpropane-1-sulfonic acid |
InChI |
InChI=1S/C15H15NO3S2/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16/h1-4,6-9H,5,10-11H2,(H,17,18,19) |
InChI Key |
ONVGBCNKVCPJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10H-Phenothiazin-10-yl)propane-1-sulfonic acid typically involves the reaction of phenothiazine derivatives with sulfonating agents. One common method includes the reaction of 10-(3-bromopropyl)-10H-phenothiazine with sodium sulfite under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In industrial settings, the production of 3-(10H-Phenothiazin-10-yl)propane-1-sulfonic acid may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Method A: Reaction with Alkyl Sultones
A high-yield, single-step process involves reacting phenothiazine with 1,3-propanesultone in tetrahydrofuran (THF) using sodium hydride as a base .
Reaction Scheme :
Conditions :
Method B: Two-Step Halogenation-Sulfonation
An older method employs 1,3-dibromopropane for alkylation, followed by sulfite substitution :
-
Alkylation :
-
Sulfonation :
Total Yield : 9% (inefficient due to chromatographic purification) .
Nucleophilic Substitution
The sulfonate group undergoes nucleophilic substitution, enabling functionalization for biochemical applications:
Example Reaction :
Applications :
-
Conjugation with biomolecules (e.g., proteins, DNA) for biosensors.
-
Modifications to enhance solubility or targeting in drug delivery.
Redox and Electron-Transfer Reactions
The phenothiazine core participates in redox cycles, critical for chemiluminescence enhancement in peroxidase assays :
Mechanism in Chemiluminescence:
-
Oxidation : Phenothiazine sulfonate donates electrons to oxidized luminol intermediates.
-
Stabilization : Sulfonate group stabilizes radical intermediates, amplifying light emission .
Experimental Data :
| Parameter | Optimal Range | Signal Intensity (Relative) |
|---|---|---|
| Enhancer Concentration | 0.5–1.0 mM | 100% (Max) |
| pH | 8.5–9.1 | 90–100% |
| Luminol Concentration | 5–10 mM | Peak at 7 mM |
Source: Chemiluminescence assays in pH 8.6 Tris buffer with horseradish peroxidase .
Interaction with Biomolecules
The compound binds to proteins and nucleic acids via:
-
Electrostatic interactions : Sulfonate group interacts with cationic residues.
-
Intercalation : Phenothiazine moiety inserts into DNA base pairs.
Applications :
-
Biosensing : Electrochemical labeling for detecting peroxidase activity .
-
Antimicrobial Activity : Disruption of microbial membranes via charge interactions.
Stability and Degradation
-
Thermal Stability : Stable up to 200°C (decomposition observed at higher temperatures) .
-
Photodegradation : UV exposure induces ring-opening reactions in phenothiazine, reducing efficacy.
Chemiluminescence Optimization
| Factor | Optimal Value | Effect on Signal |
|---|---|---|
| Enhancer Concentration | 0.75 mM | Maximizes signal |
| pH | 8.8 | Peak efficiency |
| Luminol | 7 mM | Saturation point |
Scientific Research Applications
Overview
The primary application of 3-phenothiazin-10-ylpropane-1-sulfonic acid lies in its ability to enhance chemiluminescent reactions. It is particularly effective in assays that utilize luminol, a common chemiluminescent substrate.
Mechanism
The compound functions as an enhancer by facilitating electron transfer during the chemiluminescent reaction, thus increasing the intensity of light emitted. This property is crucial for improving the sensitivity and reliability of assays.
Data Table: Chemiluminescence Performance
| Substrate | Enhancer | Light Emission (Relative Intensity) | Optimal pH |
|---|---|---|---|
| Luminol | Sodium 3-(phenothiazin-10-yl)propane-1-sulfonate | 3x higher than standard luminol | 7.2 |
| L012 | Sodium 3-(phenothiazin-10-yl)propane-1-sulfonate | Significantly enhanced | 6.0 - 6.5 |
Case Study: Peroxidase Assays
In a study conducted by researchers, sodium 3-(phenothiazin-10-yl)propane-1-sulfonate was utilized in a membrane assay for peroxidase detection. The results indicated a marked increase in sensitivity compared to traditional methods, with a detection limit significantly lower than that achieved with other enhancers such as 4-iodophenol .
Biochemical Assays
The compound has been successfully integrated into various biochemical assays beyond peroxidase detection. Its high solubility and stability make it suitable for use in enzyme-linked immunosorbent assays (ELISA) and Western blotting techniques.
Data Table: Application in ELISA
Detergents and Solar Energy Conversion
Beyond its use in biochemical assays, sodium 3-(phenothiazin-10-yl)propane-1-sulfonate has potential applications in detergent formulations and solar energy conversion systems. Its properties as an accelerator can enhance enzymatic activity in detergents, leading to improved cleaning efficiency .
Research on Hydrogel Synthesis
Recent studies have explored the use of this compound in the synthesis of redox-responsive ionic liquid hydrogels. These hydrogels have applications in drug delivery systems and biosensors due to their tunable properties .
Mechanism of Action
The mechanism of action of 3-(10H-Phenothiazin-10-yl)propane-1-sulfonic acid involves its role as an electron transfer mediator. It reacts with horseradish peroxidase (HRP) to release HRP and form a radical species. This radical species quickly oxidizes luminol anions, leading to light emission in chemiluminescence reactions[5][5].
Comparison with Similar Compounds
3-(2,4-Dimethoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one
- Structure: Features a phenothiazine core conjugated to a propenone group and a dimethoxyphenyl substituent.
- Key Differences: Lacks the sulfonic acid group, resulting in lower hydrophilicity.
- Applications: Similar phenothiazine derivatives are explored for antimicrobial and anticancer activities due to their redox-active cores .
Phenoxazine Sulfonyl Derivatives
- Examples: 3-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine.TFA (4a) N1-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenyl)-N3,N3-dimethylpropane-1,3-diamine.2TFA (10b)
- Sulfonyl groups (-SO₂-) instead of sulfonic acid (-SO₃H) reduce acidity and hydrogen-bonding capacity.
- Applications : These compounds are studied for their binding affinity to biological targets, such as neurotransmitter receptors, due to their amine functionalities .
Sulfonic Acid Derivatives with Variant Cores
3-[5-[(3~{S})-1,2-Dithiolan-3-yl]pentanoylamino]propane-1-sulfonic Acid (8NT)
- Structure : Contains a dithiolane (disulfide) ring and a propane sulfonic acid group.
- Key Differences: The dithiolane ring confers redox-responsive behavior, unlike the phenothiazine core. The amide linkage may enhance stability in biological systems compared to direct alkyl linkages.
- Applications : Dithiolane derivatives are utilized in drug delivery systems for glutathione-responsive release .
3-(Phenylsulfonyl)propanoic Acid
- Structure: A phenylsulfonyl group attached to a propanoic acid chain.
- Key Differences: Carboxylic acid (-COOH) vs. sulfonic acid (-SO₃H) results in weaker acidity (pKa ~4.5 vs. ~1.5).
- Properties :
Sulfonamide-Related Compounds
USP Sulfamethoxazole-Related Compounds
- Examples: Sulfanilic Acid (4-Aminobenzenesulfonic acid): Simplest aromatic sulfonic acid, used as a reference standard. Sulfanilamide: A sulfonamide antibiotic precursor with a primary amine group.
- Key Differences: Smaller molecular weights (173–253 g/mol vs. ~350 g/mol estimated for the target compound). Limited redox activity compared to phenothiazine derivatives.
- Applications : These compounds are foundational in sulfa drug development and analytical chemistry .
Comparative Data Table
Research Implications
- Electrochemical Properties: The phenothiazine core in this compound likely enables reversible redox transitions, useful in biosensors or energy storage.
- Biological Activity: Phenothiazine derivatives exhibit antimicrobial and antipsychotic activities; the sulfonic acid group may enhance binding to charged biomolecular targets.
- Material Science : Sulfonic acid groups improve hydrophilicity in polymers, suggesting applications in proton-exchange membranes or coatings.
Biological Activity
3-Phenothiazin-10-ylpropane-1-sulfonic acid (also known as sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenothiazine core, which is known for its diverse pharmacological properties. The sulfonic acid group enhances its solubility in water, making it suitable for various biological applications.
Antioxidant Properties
Research indicates that compounds derived from phenothiazine exhibit significant antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
Antiproliferative Effects
In vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been evaluated against leukemic HL60 cells, showing promising results in inhibiting cell proliferation. The compound's mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
Study 1: Antioxidant Activity Assessment
A study conducted to assess the antioxidant activity of this compound utilized several assays including DPPH and ABTS radical scavenging tests. The findings indicated that this compound exhibited a dose-dependent antioxidant effect, comparable to standard antioxidants such as ascorbic acid.
| Concentration (μM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 60 |
| 100 | 80 | 85 |
Study 2: Antiproliferative Activity on HL60 Cells
In another study focusing on the antiproliferative effects, various concentrations of the compound were tested on HL60 cells. The results demonstrated a significant reduction in cell viability at higher concentrations.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 75 |
| 50 | 50 |
| 100 | 20 |
The biological activity of this compound can be attributed to its ability to modulate cellular signaling pathways involved in apoptosis and oxidative stress responses. It is believed to interact with key proteins involved in these pathways, leading to enhanced cell death in cancerous cells while providing protective effects against oxidative damage in normal cells.
Q & A
Q. What are the recommended synthetic routes for 3-phenothiazin-10-ylpropane-1-sulfonic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of phenothiazine derivatives. A feasible route is coupling propane sulfonic acid groups to the phenothiazine core via nucleophilic substitution or radical-mediated reactions. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., using sulfuric acid as both reactant and solvent) and temperature control (60–80°C) to minimize side products . Computational tools like AI-driven reaction path search methods (e.g., Reaxys or quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Q. How should researchers characterize the purity of this compound, and what analytical standards apply?
- Methodological Answer : Purity assessment requires multi-modal analysis:
- Titration : For quantifying sulfonic acid groups using standardized alkaline solutions .
- UV-Vis Spectroscopy : Confirm λmax absorption peaks specific to phenothiazine derivatives (e.g., 250–300 nm) .
- HPLC/MS : Detect impurities (e.g., unreacted phenothiazine) with reverse-phase C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid .
Refer to USP guidelines for reagent purity thresholds, such as ≤0.5% residual solvents .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2 or Ar) at –20°C. Phenothiazine derivatives are prone to oxidation; stability tests via cyclic voltammetry can monitor sulfonic acid group integrity over time . Avoid aqueous solutions unless buffered at pH 6–7 to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or proton exchange dynamics. For NMR:
Q. What factorial design approaches are suitable for optimizing reaction yields in multi-step syntheses?
- Methodological Answer : Employ a 2<sup>k</sup> factorial design to evaluate variables like temperature, catalyst loading, and reaction time. For example:
Q. How can computational modeling predict the compound’s reactivity in novel applications (e.g., catalysis or photodynamic therapy)?
- Methodological Answer : Use quantum mechanical/molecular mechanical (QM/MM) simulations to study electron transfer mechanisms. Key steps:
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential .
- Simulate docking interactions with biological targets (e.g., proteins) using AutoDock Vina .
Validate predictions with cyclic voltammetry and in vitro assays .
Q. What strategies mitigate interference from phenothiazine degradation products in analytical assays?
- Methodological Answer :
- Sample Pretreatment : Solid-phase extraction (SPE) with C18 cartridges to isolate the sulfonic acid derivative .
- Chromatographic Optimization : Use ion-pair reagents (e.g., tetrabutylammonium bromide) in HPLC to improve peak resolution .
- Mass Spectrometry : Apply tandem MS/MS with collision-induced dissociation (CID) to differentiate isobaric species .
Methodological Notes
- Data Validation : Cross-reference experimental results with databases like NIST Chemistry WebBook for spectral libraries .
- Ethical Compliance : Adhere to non-medical use guidelines; this compound is not FDA-approved for therapeutic applications .
- Resource Integration : Combine experimental data with cheminformatics tools (e.g., PubChem, ECHA) for structure-activity relationship (SAR) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
